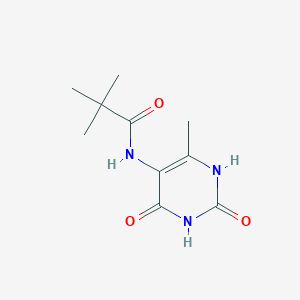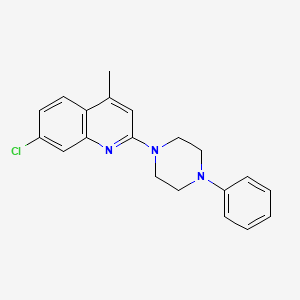
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide, also known as ribociclib, is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative (HR+/HER2-) advanced breast cancer.
Wirkmechanismus
Ribociclib inhibits CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide blocks the progression of the cell cycle from the G1 phase to the S phase, thereby inhibiting cell proliferation.
Biochemical and Physiological Effects
In addition to its effects on the cell cycle, N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide has been shown to have other biochemical and physiological effects. It has been shown to induce senescence in cancer cells, which is a state of irreversible growth arrest. Ribociclib has also been shown to increase the expression of estrogen receptor alpha, which is a target of endocrine therapy in breast cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in lab experiments is its selectivity for CDK4/6. This allows for more precise targeting of the cell cycle compared to non-selective CDK inhibitors. However, one limitation of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide. One area of research is the identification of biomarkers that can predict response to N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide. Another area of research is the investigation of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in combination with other targeted therapies, such as PI3K inhibitors. Additionally, there is ongoing research into the use of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide in other types of cancer, such as lung cancer and melanoma.
Synthesemethoden
The synthesis of N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide involves several steps. First, 4,6-dichloro-5-nitropyrimidine is reacted with 2,2-dimethylpropionyl chloride to form 2,4-dichloro-6-methyl-5-nitropyrimidine. This compound is then reduced with tin and hydrochloric acid to form 2,4-dichloro-6-methyl-5-aminopyrimidine. The final step involves reacting this compound with 2,2-dimethylpropionyl chloride and sodium hydroxide to form N-(2,4-dihydroxy-6-methyl-5-pyrimidinyl)-2,2-dimethylpropanamide.
Wissenschaftliche Forschungsanwendungen
Ribociclib has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of HR+/HER2- advanced breast cancer. It has been shown to significantly improve progression-free survival when used in combination with endocrine therapy compared to endocrine therapy alone.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-5-6(7(14)13-9(16)11-5)12-8(15)10(2,3)4/h1-4H3,(H,12,15)(H2,11,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHJHJZJOFSMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pivalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)



![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)
![3-[8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5853553.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)


